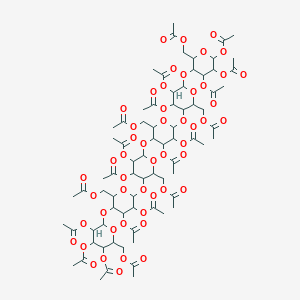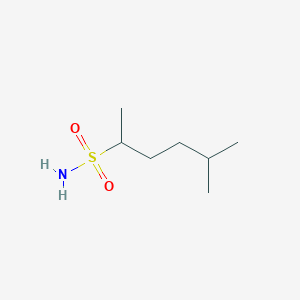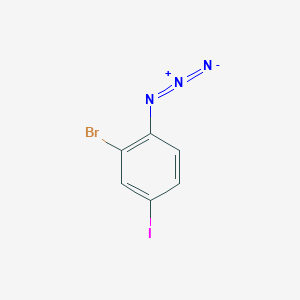
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S2 It is a derivative of thiazolidine and is characterized by the presence of a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a sulfonyl chloride group. The reaction conditions generally include:
Reagents: 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoic acid, thionyl chloride
Solvent: Dichloromethane (DCM) or chloroform
Temperature: Reflux (approximately 60-70°C)
Duration: Several hours until the reaction is complete
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (DCM, THF), room temperature to reflux
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, THF), low temperature
Oxidation: Oxidizing agents (H2O2, mCPBA), solvent (acetic acid, DCM), room temperature
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfones: Formed by oxidation
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its reactivity with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amino acids, peptides, or proteins, leading to the formation of covalent bonds. This reactivity underlies its potential as an enzyme inhibitor, where it can modify the active site of enzymes and inhibit their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
- 4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
Uniqueness
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different reactivity and applications.
Eigenschaften
CAS-Nummer |
1240529-01-4 |
|---|---|
Molekularformel |
C9H10ClNO4S2 |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO4S2/c10-17(14,15)9-4-2-8(3-5-9)11-6-1-7-16(11,12)13/h2-5H,1,6-7H2 |
InChI-Schlüssel |
NBMRNUHOCZZUFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)



![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)

